molecular formula C18H12F6N2O2S B2482109 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 442653-48-7

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2482109
CAS No.: 442653-48-7
M. Wt: 434.36
InChI Key: FARZLQXTAVTGOA-UHFFFAOYSA-N
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Description

The compound 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a benzothiazine derivative characterized by a 1,4-thiazine ring system fused to a benzene moiety. Key structural features include:

  • A 3-oxo group (ketone) at position 3 of the thiazine ring.
  • A trifluoromethyl (-CF₃) substituent at position 6 on the benzene ring.
  • An acetamide group at position 2 of the thiazine, with the amide nitrogen linked to a 4-(trifluoromethyl)phenyl group.

The trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound a candidate for therapeutic applications. The benzothiazine core is structurally analogous to bioactive molecules targeting enzymes or receptors involved in inflammation or CNS disorders .

Properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N2O2S/c19-17(20,21)9-1-4-11(5-2-9)25-15(27)8-14-16(28)26-12-7-10(18(22,23)24)3-6-13(12)29-14/h1-7,14H,8H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARZLQXTAVTGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide belongs to the class of benzothiazine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies focusing on the biological activity of this specific compound.

  • Molecular Formula : C19H17F3N2O2S
  • Molecular Weight : 394.41 g/mol
  • CAS Number : 883798-66-1

Biological Activity Overview

Benzothiazine derivatives exhibit a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives possess significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For example:

  • Compounds with trifluoromethyl groups demonstrated enhanced antibacterial activity against Staphylococcus aureus and Enterococcus faecalis .
  • The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.00975 mg/mL, indicating potent antimicrobial effects .

2. Anticancer Activity

Benzothiazine derivatives are also being explored for their anticancer potential. The compound has shown promise in modulating cellular pathways associated with cancer progression:

  • Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Compounds from this class have been evaluated for their ability to interact with ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer therapy .

3. Anti-inflammatory Activity

Some derivatives have exhibited anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation:

  • Research has indicated that certain benzothiazine compounds can reduce inflammatory markers in vitro and in vivo .

Case Studies and Research Findings

Several studies have specifically investigated the biological activities of benzothiazine derivatives similar to the compound :

StudyFindings
MDPI Study (2016)Identified antimicrobial activity against E. faecalis and S. aureus with MIC values ranging from 0.0655 mg/mL to 0.00975 mg/mL for various derivatives .
Aladdin Scientific (2021)Highlighted the compound's potential to modulate ATP-binding cassette transporters, suggesting applications in enhancing drug efficacy .
ResearchGate PublicationDiscussed the synthesis and characterization of related benzothiazine compounds with notable anticancer activity against specific cell lines .

The biological activity of benzothiazine derivatives is attributed to several mechanisms:

  • Enzyme Inhibition : Many compounds inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Membrane Disruption : Some derivatives can disrupt bacterial cell membranes, leading to cell death.
  • Modulation of Signaling Pathways : The ability to influence pathways involved in inflammation and cancer progression is a key area of interest.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of benzothiazine derivatives, characterized by the presence of a trifluoromethyl group which enhances its lipophilicity and biological interactions. The molecular formula is C11H8F3NO3SC_{11}H_{8}F_{3}NO_{3}S with a molecular weight of approximately 291.25 g/mol. Its structure includes a benzothiazine core that contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Benzothiazine derivatives have been reported to exhibit antimicrobial properties. Studies indicate that compounds with similar structures demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • The incorporation of the trifluoromethyl group is believed to enhance the compound's antibacterial efficacy through increased membrane permeability and interaction with microbial targets.
  • Anticancer Potential :
    • Research into benzothiazine derivatives has shown promising anticancer activities. Compounds similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation . The mechanism may involve interference with DNA synthesis or disruption of cell signaling pathways.
  • Anti-inflammatory Effects :
    • Some studies suggest that benzothiazine derivatives possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. Their action may be mediated through inhibition of pro-inflammatory cytokines .

Materials Science Applications

  • Polymer Chemistry :
    • The unique structural features of this compound allow it to be utilized in the synthesis of advanced materials, such as polymers with enhanced thermal stability and mechanical properties. Its trifluoromethyl group can impart desirable characteristics to polymer matrices .
  • Dyes and Pigments :
    • Due to its vibrant color properties, this compound can be explored as a dye or pigment in various industrial applications, including textiles and coatings .

Case Study 1: Antimicrobial Efficacy

A series of benzothiazine derivatives were synthesized and tested for their antimicrobial activity against a panel of pathogens. The study found that compounds with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating enhanced efficacy .

Case Study 2: Anticancer Activity

In vitro studies on benzothiazine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH or KOH cleaves the amide bond, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

  • Aminolysis : Reaction with primary or secondary amines replaces the acetamide’s phenyl group, forming new amide derivatives. Yields depend on steric and electronic effects of the substituting amine .

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield (%)
HydrolysisNaOH (2M)H₂O/EtOH80°C72–85
AminolysisR-NH₂DMF100°C50–68

Electrophilic Aromatic Substitution

The electron-deficient benzothiazine ring participates in electrophilic substitution, primarily at the para position relative to the trifluoromethyl group:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups, enhancing redox activity.

  • Halogenation : Bromine or iodine in acetic acid generates halogenated derivatives, useful for cross-coupling reactions .

Example :

ElectrophileCatalystSolventProduct PositionYield (%)
Br₂FeCl₃CH₃COOHC-563
HNO₃H₂SO₄H₂OC-758

Ring-Opening and Rearrangement Reactions

Under strong basic conditions (e.g., t-BuOK in THF), the benzothiazine ring undergoes diaza--Wittig rearrangements. This reaction cleaves the N–N bond and introduces new substituents, forming 1,2-benzothiazine derivatives :

Mechanism :

  • Base-induced deprotonation generates a resonance-stabilized anion.
    2.-sigmatropic rearrangement repositions substituents.

  • Cyclization yields a modified thiazine scaffold.

Case Study :

SubstrateBaseSolventProductYield (%)
Parentt-BuOKTHF1,2-Benzothiazine74

Trifluoromethyl Reactivity

The CF₃ group participates in:

  • Hydrolysis : Under acidic conditions, CF₃ converts to COOH, altering electronic properties.

  • Radical reactions : Initiators like AIBN enable C–F bond activation for fluorinated intermediates.

Amide Modifications

  • Reduction : LiAlH₄ reduces the amide to a secondary amine, enhancing basicity .

  • Oxidation : KMnO₄ oxidizes the acetamide’s methylene group to a ketone.

Optimized Parameters :

TransformationReagentConditionsYield (%)
ReductionLiAlH₄Dry ether, 0°C88
OxidationKMnO₄H₂O, 50°C65

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), leveraging halogenated derivatives for biaryl synthesis:

Example :

HalideBoronic AcidCatalystLigandYield (%)
5-BromoPhB(OH)₂Pd(PPh₃)₄PPh₃78

Acid/Base-Mediated Tautomerism

The 3-oxo group enables keto-enol tautomerism, influencing reactivity in protic solvents:

  • Enol form stabilization : Observed in polar solvents (DMSO, MeOH) via intramolecular hydrogen bonding .

Photochemical Reactions

UV irradiation in the presence of O₂ generates reactive oxygen species (ROS), leading to oxidative degradation products. This property is leveraged in environmental chemistry studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1. Comparative Analysis of Structural and Physicochemical Properties

Compound Substituent (N-aryl group) Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa Key Functional Insights
4-(Trifluoromethyl)phenyl (Target) C₁₈H₁₂F₆N₂O₂S* 434.36* - - Balanced lipophilicity and electronic effects; para-CF₃ minimizes steric hindrance.
3-(Trifluoromethyl)phenyl C₁₈H₁₂F₆N₂O₂S 434.36 - - Meta-CF₃ may reduce binding affinity due to steric clashes.
4-Nitrophenyl C₁₇H₁₂F₃N₃O₄S 403.35† - - Strong electron-withdrawing nitro group increases polarity but may limit membrane permeability.
2-Cyanophenyl Not reported - - - Ortho-cyano group introduces steric hindrance; potential dipole interactions.
2-Butoxyphenyl C₂₁H₂₁F₃N₂O₃S 438.46 1.313 11.80 Butoxy chain enhances lipophilicity; ortho-substitution may distort molecular planarity.

*Inferred from structural analogy to ; †Calculated based on molecular formula.

Key Comparative Insights:

Nitro group () further withdraws electrons, increasing acidity of the amide proton but reducing solubility in nonpolar environments.

Steric Considerations :

  • Ortho-substituted analogs () exhibit steric hindrance, which may restrict rotational freedom or binding to target sites.
  • Para-substituted analogs (Target, ) favor planar molecular conformations, enhancing π-π stacking interactions.

Physicochemical Properties :

  • The 2-butoxyphenyl derivative () has the highest molar mass (438.46 g/mol) and density (1.313 g/cm³), attributed to the bulky butoxy chain. Its pKa of 11.80 suggests moderate basicity, likely due to the electron-donating oxygen in the butoxy group.
  • The 4-nitrophenyl analog () has the lowest molar mass (403.35 g/mol), reflecting the nitro group’s lower atomic mass compared to CF₃.

Synthetic Accessibility :

  • Derivatives are synthesized via acylation of 1,4-benzothiazine precursors (e.g., condensation with activated acetamide intermediates) .
  • Crystallographic data for related compounds (e.g., ) were refined using SHELX software (), underscoring its utility in structural validation.

Research Implications

  • Drug Design: Analogs with butoxy () or cyano () groups merit further study for tailored pharmacokinetic profiles.
  • Limitations : Lack of reported biological data in the evidence limits mechanistic conclusions.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclization, coupling, and functionalization. Critical parameters include:

  • Temperature control : Reactions often proceed at 60–100°C to optimize yield while minimizing side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for facilitating nucleophilic substitutions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may be used for cross-coupling steps .
  • Purity optimization : Column chromatography or recrystallization is employed post-synthesis .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry .
  • Infrared (IR) Spectroscopy : Validates carbonyl (C=O) and amide (N-H) groups .
  • X-ray Crystallography : Resolves 3D molecular geometry and confirms the benzothiazine core and trifluoromethyl substituents .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. How is the compound screened for biological activity in vitro?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays to assess binding affinity .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways?

The ICReDD framework integrates quantum chemical calculations and experimental feedback:

  • Reaction path searches : Identify low-energy transition states using density functional theory (DFT) .
  • Machine learning : Predict optimal solvent/catalyst combinations from historical data .
  • High-throughput screening : Narrow experimental conditions (e.g., pH, temperature) computationally .

Q. How to resolve contradictions in biological activity data across studies?

  • Statistical analysis : Apply factorial design of experiments (DoE) to isolate variables (e.g., cell line variability, assay protocols) .
  • Dose-response validation : Repeat assays with standardized protocols and orthogonal methods (e.g., flow cytometry vs. MTT) .
  • Structural analogs : Compare bioactivity trends with derivatives to identify critical pharmacophores .

Q. What in silico strategies predict target interactions?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina or Schrödinger .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features required for activity .
  • ADMET prediction : Use tools like SwissADME to assess solubility and metabolic stability .

Q. How can the benzothiazine core be modified to enhance bioactivity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at C-6 to improve binding .
  • Heterocycle fusion : Attach pyrimidine or triazole rings to increase target selectivity .
  • Prodrug design : Modify the acetamide moiety for better bioavailability .

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